Cas no 928-68-7 (6-Methyl-2-heptanone)

6-Methyl-2-heptanone structure
6-Methyl-2-heptanone structure
Product name:6-Methyl-2-heptanone
CAS No:928-68-7
MF:C8H16O
Molecular Weight:128.212042808533
MDL:MFCD00026527
CID:810571
PubChem ID:87572710

6-Methyl-2-heptanone 化学的及び物理的性質

名前と識別子

    • 6-Methylheptan-2-one
    • Methyl 4-Methylpentyl Ketone
    • 2-Heptanone, 6-methyl-
    • 6-Methyl-2-heptanone
    • Isooctan-2-one
    • Methyl isohexyl ketone
    • NSC 39665
    • 6-Methyl-2-heptanone (ACI)
    • 2-Isooctanone
    • 2-Methyl-6-heptanone
    • 6-Methylhept-2-one
    • MDL: MFCD00026527
    • インチ: 1S/C8H16O/c1-7(2)5-4-6-8(3)9/h7H,4-6H2,1-3H3
    • InChIKey: DPLGXGDPPMLJHN-UHFFFAOYSA-N
    • SMILES: O=C(CCCC(C)C)C

計算された属性

  • 精确分子量: 128.12000
  • 同位素质量: 128.120115130 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 9
  • 回転可能化学結合数: 4
  • 複雑さ: 84.6
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 互变异构体数量: 3
  • Surface Charge: 0
  • 分子量: 128.21
  • トポロジー分子極性表面積: 17.1Ų
  • XLogP3: 何もない

じっけんとくせい

  • Color/Form: 無色液体
  • 密度みつど: 0.8203 g/cm3 (20 ºC)
  • ゆうかいてん: -32.24°C (estimate)
  • Boiling Point: 171°C
  • フラッシュポイント: 44.6±7.5 ºC,
  • Refractive Index: 1.4171 (589.3 nm 20 ºC)
  • Solubility: 微溶性(2.7 g/l)(25ºC)、
  • PSA: 17.07000
  • LogP: 2.40170
  • Solubility: エタノール、エーテル、アセトン、ベンゼンに可溶である。

6-Methyl-2-heptanone Security Information

6-Methyl-2-heptanone 税関データ

  • 税関コード:2914190090
  • 税関データ:

    中国税関コード:

    2914190090

    概要:

    2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%.最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

6-Methyl-2-heptanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M0700-25ML
6-Methyl-2-heptanone
928-68-7 >98.0%(GC)
25ml
¥1080.00 2024-04-15
Chemenu
CM343383-25g
6-Methyl-2-heptanone
928-68-7 95%+
25g
$282 2023-02-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
PL279-5ml
6-Methyl-2-heptanone
928-68-7 98.0%(GC)
5ml
¥762.0 2022-06-10
Chemenu
CM343383-5g
6-Methyl-2-heptanone
928-68-7 95%+
5g
$73 2023-02-01
Enamine
EN300-72298-100.0g
6-methylheptan-2-one
928-68-7 95%
100.0g
$775.0 2023-02-12
Enamine
EN300-72298-2.5g
6-methylheptan-2-one
928-68-7 95%
2.5g
$47.0 2023-02-12
SHENG KE LU SI SHENG WU JI SHU
sc-482921-5 g
6-Methyl-2-heptanone,
928-68-7
5g
¥3,610.00 2023-07-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158865-5ML
6-Methyl-2-heptanone
928-68-7 >98.0%(GC)
5ml
¥542.90 2023-09-02
TRC
M311915-10g
6-Methyl-2-heptanone
928-68-7
10g
$ 523.00 2023-09-07
Apollo Scientific
OR922705-1g
6-Methyl-2-heptanone
928-68-7 99%
1g
£15.00 2025-03-21

6-Methyl-2-heptanone 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Acetonitrile ,  Water ,  Fluorine Solvents: Chloroform ;  30 min, 0 °C
Reference
Fluorine
Kotun, Stefan P., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen Catalysts: Palladium Solvents: Methyl isobutyl ketone ,  Water ;  15 bar, rt; rt → 105 °C
1.2 3 h, 105 - 110 °C; 1 h, 20 bar, 105 - 110 °C
Reference
Improved process for the production of 6-methylheptan-2-one
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  1 h, 1 atm, rt
Reference
Palladium-catalyzed hydrogenations in dichloromethane
Mason, David J.; Timofeyenko, Yegor G.; Jagadish, Bhumasamudram; Mash, Eugene A., Synthetic Communications, 2022, 52(18), 1825-1833

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen Catalysts: Palladium Solvents: Glycerol ,  Water ;  rt → 120 °C; 15 bar, 120 °C
1.2 3 h, 120 - 125 °C
Reference
Process for production of 6-methylheptanone
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ;  11.4 h, 2 bar, rt → 60 °C
Reference
Process for preparation of 3,7-dimethyl-1-octen-3-ol
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen bromide
Reference
Studies on aromatic sesquiterpenes. IX. Synthesis of curcuphenol and 8-hydroxycalamenene
Tanaka, Juichi; Nobutani, Kimiaki; Adachi, Kazuo, Nippon Kagaku Kaishi, 1988, (7), 1065-73

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium triethylborohydride Catalysts: Di-μ-hydroxyhexa-μ3-hydroxyhexakis[μ6-[[4′,4′′′,4′′′′′,4′′′′′′′-methanetetraylte… (reaction products with cobalt dichloride) Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Hydrogen Solvents: Tetrahydrofuran ;  18 h, 40 bar, rt
Reference
Single-Site Cobalt Catalysts at New Zr8(μ2-O)8(μ2-OH)4 Metal-Organic Framework Nodes for Highly Active Hydrogenation of Alkenes, Imines, Carbonyls, and Heterocycles
Ji, Pengfei; Manna, Kuntal; Lin, Zekai; Urban, Ania; Greene, Francis X.; et al, Journal of the American Chemical Society, 2016, 138(37), 12234-12242

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, 1 MPa, 40 °C
Reference
Application of single atom metal loaded catalyst in selective hydrogenation reaction
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Oxalic acid Solvents: Water
Reference
Synthesis of 2-cyclohexyl-6-methylheptane
Hey, D. H.; Morris, D. S., Journal of the Chemical Society, 1948, 48, 48-9

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran
Reference
Study on the selective hydrogenation of isophorone
Xu, Lei; Sun, Shaoyin; Zhang, Xing; Gao, Haofei; Wang, Wei, RSC Advances, 2021, 11(8), 4465-4471

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Sodium hydroxide ,  Palladium Solvents: Water
Reference
Process for the production of 6-methylheptan-2-one or homologs from acetone and isovaleraldehyde or homologs.
, United States, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Catalysts: Ruthenium, [μ-[[2,2′-bipyridine]-5,5′-dicarboxylato(2-)-κN1,κN1′:κO5]]trichloro(… (ruthenium chloride-deficient) Solvents: Dichloromethane ;  2 h, 40 °C
Reference
Ruthenium Complexation in an Aluminium Metal-Organic Framework and its Application in Alcohol Oxidation Catalysis
Carson, Fabian; Agrawal, Santosh; Gustafsson, Mikaela; Bartoszewicz, Agnieszka; Moraga, Francisca; et al, Chemistry - A European Journal, 2012, 18(48), 15337-15344

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Ethyl acetate ,  Water ;  30 min, rt
Reference
Continuous Flow Oxidation of Alcohols and Aldehydes Utilizing Bleach and Catalytic Tetrabutylammonium Bromide
Leduc, Andrew B.; Jamison, Timothy F., Organic Process Research & Development, 2012, 16(5), 1082-1089

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  20 h, 1 mm Hg, 80 °C
Reference
Chemoselective Hydrogenation of Olefins Using a Nanostructured Nickel Catalyst
Klarner, Mara; Bieger, Sandra; Drechsler, Markus; Kempe, Rhett, Zeitschrift fuer Anorganische und Allgemeine Chemie, 2021, 647(22), 2157-2161

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  TentaGel S-NH2 Solvents: Ethanol ;  5 h, 10 bar, 85 °C
Reference
A novel nano-palladium catalyst for continuous-flow chemoselective hydrogenation reactions
Goszewska, Ilona; Gizinski, Damian; Zienkiewicz-Machnik, Malgorzata; Lisovytskiy, Dmytro; Nikiforov, Kostyantyn; et al, Catalysis Communications, 2017, 94, 65-68

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Diphenyl phosphate ;  rt → 80 °C; 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrogen ,  2,8,9-Tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Catalysts: Palladium ;  neutralized, 2 MPa, rt → 40 °C; 2 h, 40 °C
Reference
Preparation of δ-methyl ketone by one-pot method
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hypofluorous acid, acetonitrile (1:1) Solvents: Chloroform ,  Water
Reference
HOF·CH3CN [hypofluorous acid·acetonitrile] made directly from fluorine and water, as an ecologically friendly oxidizing reagent
Rozen, Shlomo; Bareket, Yifat; Kol, Moshe, Tetrahedron, 1993, 49(36), 8169-78

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Sodium triethylborohydride (reaction products with Zr-MTBC-CoCl) Solvents: Tetrahydrofuran ;  0.75 d, 40 bar, 40 °C
Reference
Stabilization of active metal catalysts at metal-organic framework nodes for highly efficient organic transformations
, World Intellectual Property Organization, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: 3,3-Dimethyl-1-butene Catalysts: (TB-5-11)-[2,6-Bis[[bis(1,1-dimethylethyl)phosphino-κP]methyl]phenyl-κC]dihydroi… Solvents: Toluene
Reference
Selective dehydrogenation of alcohols and diols catalyzed by a dihydrido iridium PCP pincer complex
Morales-Morales, David; Redon, Rocio; Wang, Zhaohui; Lee, Do W.; Yung, Cathleen; et al, Canadian Journal of Chemistry, 2001, 79, 823-829

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium
Reference
Process for producing 6-methyl-3-hepten-2-one and 6-methyl-2-heptanone analogs, and process for producing phyton or isophytol
, European Patent Organization, , ,

6-Methyl-2-heptanone Raw materials

6-Methyl-2-heptanone Preparation Products

6-Methyl-2-heptanone 関連文献

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